molecular formula C13H8FNO4 B11711485 4-Fluorophenyl 3-nitrobenzoate CAS No. 85965-96-4

4-Fluorophenyl 3-nitrobenzoate

Cat. No.: B11711485
CAS No.: 85965-96-4
M. Wt: 261.20 g/mol
InChI Key: HKXXHQPKPAFNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenyl 3-nitrobenzoate is an organic compound with the molecular formula C13H8FNO4 and a molecular weight of 261.21 g/mol . This compound is characterized by the presence of a fluorine atom on the phenyl ring and a nitro group on the benzoate moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenyl 3-nitrobenzoate typically involves the esterification of 4-fluorophenol with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Comparison with Similar Compounds

  • 4-Methylphenyl 3-nitrobenzoate
  • 4-Methoxyphenyl 3-nitrobenzoate
  • 3-Isothiocyanatophenyl 4-nitrobenzoate
  • Dodecyl 4-chloro-3-nitrobenzoate
  • Methyl 4-chloro-3-nitrobenzoate

Comparison: 4-Fluorophenyl 3-nitrobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research applications .

Properties

CAS No.

85965-96-4

Molecular Formula

C13H8FNO4

Molecular Weight

261.20 g/mol

IUPAC Name

(4-fluorophenyl) 3-nitrobenzoate

InChI

InChI=1S/C13H8FNO4/c14-10-4-6-12(7-5-10)19-13(16)9-2-1-3-11(8-9)15(17)18/h1-8H

InChI Key

HKXXHQPKPAFNGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.